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molecular formula C12H9BrO2S B1607159 Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)- CAS No. 95184-61-5

Methanone, (5-bromo-2-thienyl)(4-methoxyphenyl)-

Cat. No. B1607159
M. Wt: 297.17 g/mol
InChI Key: KTBNPLQVESJLHN-UHFFFAOYSA-N
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Patent
US04486444

Procedure details

To a cold (0°-5° C.) solution of 2-bromothiophene (32.6 g, 0.2 mol) and p-methoxybenzoyl chloride (34.1 g, 0.2 mol) in methylene chloride was added anhydrous stannic chloride (52 g, 0.2 mol) dropwise over about one hour. When addition was complete, the cooling bath was removed and the solution was stirred for an additional two hours. A solution of water (90 mL) and concentrated hydrochloric acid (10 mL) was added dropwise and the layers were separated. The organic layer was washed with water, saturated sodium chloride solution and dried (MgSO4). Removal of the solvent in vacuo and collection of the slide with the aid of hexane gave 48.5 g, of gray powder, m.p. 97°-99° C. A sample was recrystallized from ligroin for analysis.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
34.1 g
Type
reactant
Reaction Step One
[Compound]
Name
stannic chloride
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[CH:5][CH:6]=1.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1>C(Cl)Cl>[Br:1][C:2]1[S:3][C:4]([C:13](=[O:14])[C:12]2[CH:16]=[CH:17][C:9]([O:8][CH3:7])=[CH:10][CH:11]=2)=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
32.6 g
Type
reactant
Smiles
BrC=1SC=CC1
Name
Quantity
34.1 g
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
stannic chloride
Quantity
52 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for an additional two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When addition
CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
ADDITION
Type
ADDITION
Details
A solution of water (90 mL) and concentrated hydrochloric acid (10 mL) was added dropwise
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
CUSTOM
Type
CUSTOM
Details
in vacuo and collection of the slide with the aid of hexane
CUSTOM
Type
CUSTOM
Details
gave 48.5 g
CUSTOM
Type
CUSTOM
Details
A sample was recrystallized from ligroin for analysis

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC=1SC(=CC1)C(C1=CC=C(C=C1)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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